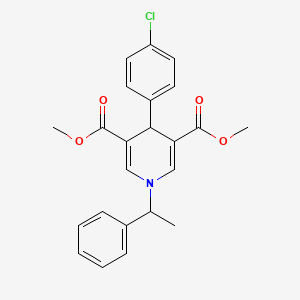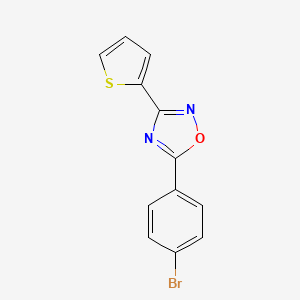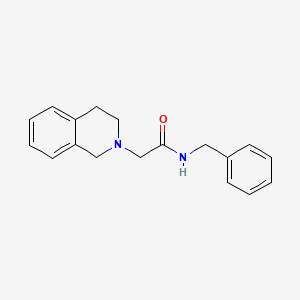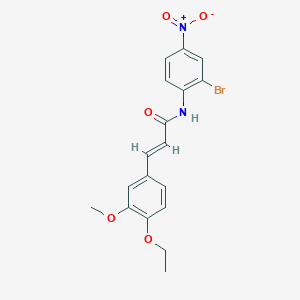![molecular formula C17H17N3O2 B5320043 2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5320043.png)
2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide, also known as BPPA, is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor of protein kinase R (PKR), a protein involved in the regulation of cellular responses to stress and viral infection. BPPA has been shown to have promising effects in various studies, making it a subject of interest in the scientific community.
Mécanisme D'action
2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide works by inhibiting the activity of PKR, a protein involved in the regulation of cellular responses to stress and viral infection. PKR is activated by double-stranded RNA, which is produced during viral infection or cellular stress. Once activated, PKR phosphorylates eukaryotic initiation factor 2 alpha (eIF2α), which leads to inhibition of protein synthesis and activation of stress response pathways. This compound inhibits the activity of PKR by binding to its kinase domain, preventing its activation and subsequent phosphorylation of eIF2α.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce cell death. This compound has also been shown to inhibit the replication of certain viruses, such as hepatitis C virus and dengue virus. Additionally, this compound has been shown to modulate the immune response, potentially making it useful in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide in lab experiments is its specificity for PKR inhibition. As PKR is involved in various cellular processes, including stress response and immune regulation, using a specific inhibitor such as this compound can help to elucidate the specific role of PKR in these processes. However, one limitation of using this compound is its potential off-target effects. As with any small molecule inhibitor, this compound may interact with other proteins or pathways, leading to unintended effects.
Orientations Futures
There are several potential future directions for research involving 2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide. One area of interest is the use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy. This compound may enhance the efficacy of these treatments by sensitizing cancer cells to their effects. Additionally, further studies are needed to elucidate the specific role of PKR in the immune response, and the potential use of this compound in treating autoimmune diseases. Finally, the development of more potent and selective PKR inhibitors, based on the structure of this compound, may lead to the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of 2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide involves a multi-step process. First, pyrazolo[1,5-a]pyridine is reacted with 4-chlorobenzyl chloride to form 4-chlorobenzyl pyrazolo[1,5-a]pyridine. This intermediate is then reacted with N-(tert-butoxycarbonyl)-3-aminopropanal to form N-(4-chlorobenzyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide. Finally, the tert-butoxycarbonyl group is removed by treatment with trifluoroacetic acid, resulting in the formation of this compound.
Applications De Recherche Scientifique
2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide has been shown to have potential applications in various scientific research areas. It has been studied for its effects on cancer cells, as PKR is known to be involved in the regulation of cell growth and survival. This compound has also been studied for its potential use in treating viral infections, as PKR is involved in the cellular response to viral infection. Additionally, this compound has been studied for its effects on the immune system, as PKR is involved in the regulation of immune responses.
Propriétés
IUPAC Name |
2-phenylmethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-17(13-22-12-14-6-2-1-3-7-14)18-10-15-11-19-20-9-5-4-8-16(15)20/h1-9,11H,10,12-13H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJSCCJZIAOQIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)NCC2=C3C=CC=CN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[3-(hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B5319970.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-cyclohexyl-2-furamide](/img/structure/B5319972.png)


![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5319986.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(1H-imidazol-4-ylmethyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5319990.png)
![N-{2-(4-bromophenyl)-1-[(diethylamino)carbonyl]vinyl}-2-methoxybenzamide](/img/structure/B5320013.png)
![1-[3-(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-3-oxopropyl]azepan-2-one](/img/structure/B5320018.png)
![ethyl 4-{[1-[3-(diethylamino)propyl]-2-(2-furyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5320033.png)

![5-{3-methoxy-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5320049.png)
![methyl 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoate](/img/structure/B5320052.png)